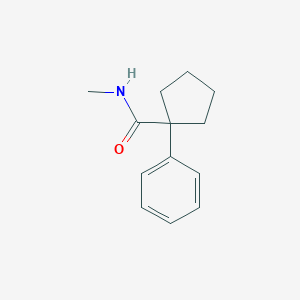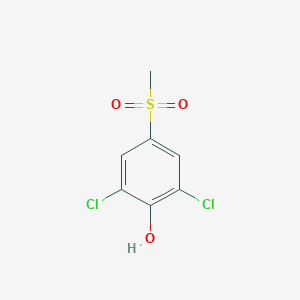
2,6-Dichloro-4-(methylsulfonyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(methylsulfonyl)phenol is a chemical compound with the molecular formula C7H6Cl2O3S . It is a derivative of phenol, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(methylsulfonyl)phenol consists of a phenol ring with two chlorine atoms and one methylsulfonyl group attached to it . The InChI code for this compound is1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dichloro-4-(methylsulfonyl)phenol is 241.09 g/mol . It has a boiling point of 223-224 degrees Celsius . The compound has a topological polar surface area of 62.8 Ų and a complexity of 260 .科学的研究の応用
Antioxidant Capacity and Reaction Pathways
Phenolic compounds, including derivatives similar to 2,6-Dichloro-4-(methylsulfonyl)phenol, are widely studied for their antioxidant properties. The ABTS/PP decolorization assay is a prominent method to assess antioxidant capacity, revealing two principal reaction pathways for phenolic antioxidants: coupling adduct formation with ABTS•+ and oxidation without coupling. These insights are crucial for understanding the antioxidant mechanisms and their applications in tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol, a compound related to 2,6-Dichloro-4-(methylsulfonyl)phenol, showcases the applicability of phenolic compounds in detecting various analytes. These chemosensors exhibit high selectivity and sensitivity for metal ions, anions, and neutral molecules, demonstrating the potential of phenolic-based compounds in environmental monitoring and analytical chemistry (Roy, 2021).
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, akin to 2,6-Dichloro-4-(methylsulfonyl)phenol, have been the subject of numerous studies regarding their environmental presence, human exposure, and potential toxicity. These studies highlight the widespread detection of such compounds in various environmental matrices and their implications for human health, underscoring the importance of researching novel, less toxic, and environmentally friendly phenolic antioxidants (Liu & Mabury, 2020).
Synthetic and Purification Approaches
The synthesis and purification of dihydroxydiphenylsulfone, a derivative of phenolic compounds, have been reviewed to identify the most efficient and industrially applicable methods. This research serves as a foundation for producing phenolic derivatives with potential applications in various industrial sectors, including pharmaceuticals and advanced materials (Qiu Ming-yan, 2005).
Bioactivities of Phenolic Compounds
Phenolic acids, including chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. These compounds, due to their significant health-promoting properties, are being increasingly utilized in the food, pharmaceutical, and nutraceutical industries, highlighting the potential of phenolic compounds in enhancing human health and disease prevention (Naveed et al., 2018).
Safety And Hazards
Safety data sheets suggest that fine dust dispersed in air may ignite and thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
特性
IUPAC Name |
2,6-dichloro-4-methylsulfonylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBGNTCBLZAIRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352867 |
Source


|
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(methylsulfonyl)phenol | |
CAS RN |
20951-05-7 |
Source


|
| Record name | 2,6-dichloro-4-(methylsulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-4-(methylsulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
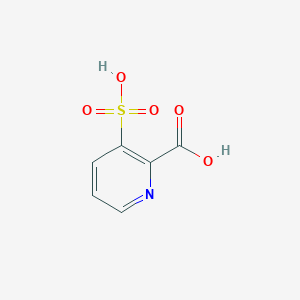
![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)
![2-[(2-Chlorophenyl)amino]-5-methoxybenzoic acid](/img/structure/B186394.png)

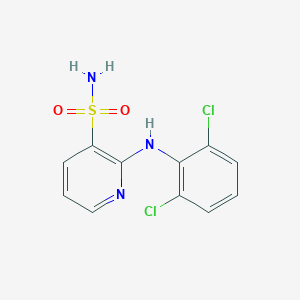
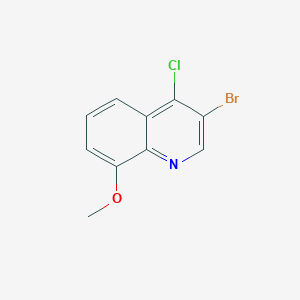
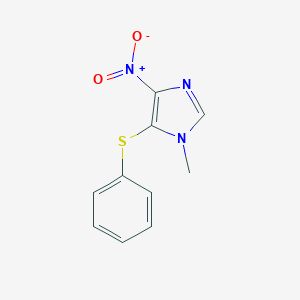
![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)
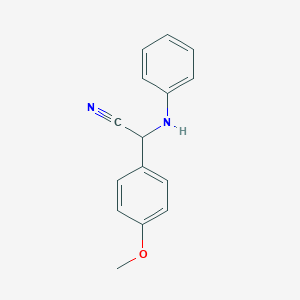
![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)
